Cas no 1270584-19-4 (4-amino-4-(3-fluorophenyl)butanoic acid)

4-amino-4-(3-fluorophenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-4-(3-fluorophenyl)butanoic acid
- 1270584-19-4
- EN300-1854390
- AKOS006321036
-
- インチ: 1S/C10H12FNO2/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)
- InChIKey: AFOGEIPHDANNJG-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C(CCC(=O)O)N
計算された属性
- 精确分子量: 197.08520679g/mol
- 同位素质量: 197.08520679g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 199
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.5
- トポロジー分子極性表面積: 63.3Ų
4-amino-4-(3-fluorophenyl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854390-2.5g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1854390-5g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1854390-5.0g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 5g |
$3189.0 | 2023-06-03 | ||
Enamine | EN300-1854390-0.5g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1854390-0.05g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1854390-10g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1854390-0.25g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1854390-1g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 1g |
$842.0 | 2023-09-18 | ||
Enamine | EN300-1854390-0.1g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1854390-1.0g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 1g |
$1100.0 | 2023-06-03 |
4-amino-4-(3-fluorophenyl)butanoic acid 関連文献
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
4-amino-4-(3-fluorophenyl)butanoic acidに関する追加情報
Recent Advances in the Study of 4-amino-4-(3-fluorophenyl)butanoic acid (CAS: 1270584-19-4)
4-amino-4-(3-fluorophenyl)butanoic acid (CAS: 1270584-19-4) is a fluorinated derivative of gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. This compound has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. Researchers have been exploring its pharmacological properties, synthetic routes, and therapeutic potential, particularly in the context of neurological disorders and psychiatric conditions.
A recent study published in the Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of 4-amino-4-(3-fluorophenyl)butanoic acid as a potential modulator of GABAergic signaling. The study employed a multi-step synthetic approach, starting from 3-fluorobenzaldehyde, to achieve high yields and purity of the target compound. The researchers highlighted the importance of the fluorine substituent in enhancing the compound's metabolic stability and blood-brain barrier permeability, which are critical factors for CNS-targeted therapeutics.
In another groundbreaking study, researchers explored the use of 4-amino-4-(3-fluorophenyl)butanoic acid as a building block for the development of novel GABAA receptor ligands. The compound's unique structural features, including the fluorophenyl moiety and the flexible butanoic acid chain, were found to contribute to its selective binding affinity for specific GABAA receptor subtypes. This selectivity could potentially lead to the development of more targeted therapies for anxiety, epilepsy, and sleep disorders, with reduced side effects compared to existing medications.
Recent advancements in analytical techniques have also facilitated a deeper understanding of the compound's physicochemical properties. A 2023 study utilized nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to characterize the molecular structure and purity of 4-amino-4-(3-fluorophenyl)butanoic acid. These analyses confirmed the compound's stability under various physiological conditions, supporting its potential as a viable drug candidate.
The therapeutic potential of 4-amino-4-(3-fluorophenyl)butanoic acid extends beyond neurological applications. Preliminary studies have suggested its utility in pain management, with evidence indicating its ability to modulate pain pathways through interactions with both GABAergic and glutamatergic systems. Additionally, its fluorinated structure makes it a promising candidate for positron emission tomography (PET) imaging probes, enabling non-invasive monitoring of GABAergic activity in living organisms.
Despite these promising developments, challenges remain in the clinical translation of 4-amino-4-(3-fluorophenyl)butanoic acid. Current research is focused on optimizing its pharmacokinetic profile and assessing its safety and efficacy in preclinical models. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the development of this compound and its derivatives for therapeutic use.
In conclusion, 4-amino-4-(3-fluorophenyl)butanoic acid (CAS: 1270584-19-4) represents a versatile and promising compound in the field of medicinal chemistry. Its unique structural features and pharmacological properties make it a valuable tool for understanding GABAergic signaling and developing novel therapeutics for a range of neurological and psychiatric conditions. Ongoing research will undoubtedly shed more light on its full potential and pave the way for its clinical application.
1270584-19-4 (4-amino-4-(3-fluorophenyl)butanoic acid) Related Products
- 84035-89-2(N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride)
- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)
- 2230789-55-4((2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)
- 2228337-10-6(1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)
- 1378680-67-1(5-Bromo-4,4-dimethylpent-1-yne)
- 1699011-62-5((3,4-dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone)
- 1892799-57-3(methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate)
- 2248399-84-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate)
- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)




